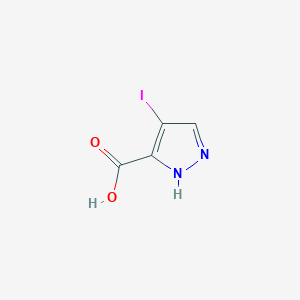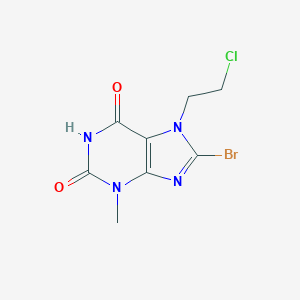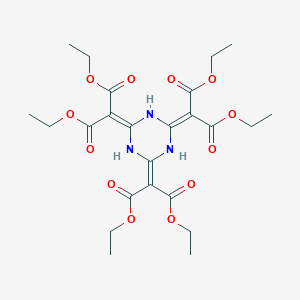
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester, also known as hexaethylhexaazatriphenylenehexacarboxylate (HAT), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAT is a polycyclic aromatic compound that contains six carboxylic acid groups and six ethyl ester groups. It is a yellowish powder that is soluble in organic solvents and has a melting point of 230-235°C.
Wirkmechanismus
The mechanism of action of HAT is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HAT has been shown to interact with DNA and disrupt the cell cycle, leading to cell death. In addition, HAT has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
HAT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. HAT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HAT has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, HAT also has some limitations, such as its low water solubility, which may limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on HAT, including the development of novel materials and nanomaterials based on HAT, the investigation of its potential as an anticancer agent and drug delivery system, and the exploration of its antioxidant properties for the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of HAT and its potential applications in various fields.
Synthesemethoden
HAT can be synthesized using various methods, including the reaction of 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl esteraazatriphenylene with malonic acid in the presence of a catalyst. The reaction produces HAT as a yellowish powder that can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
HAT has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, HAT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In nanotechnology, HAT has been used as a template for the synthesis of nanomaterials, such as metal nanoparticles and carbon nanotubes. In biomedicine, HAT has been investigated for its potential as an anticancer agent and as a drug delivery system.
Eigenschaften
CAS-Nummer |
39945-18-1 |
|---|---|
Produktname |
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester |
Molekularformel |
C24H33N3O12 |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
diethyl 2-[4,6-bis(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3,5-triazinan-2-ylidene]propanedioate |
InChI |
InChI=1S/C24H33N3O12/c1-7-34-19(28)13(20(29)35-8-2)16-25-17(14(21(30)36-9-3)22(31)37-10-4)27-18(26-16)15(23(32)38-11-5)24(33)39-12-6/h25-27H,7-12H2,1-6H3 |
InChI-Schlüssel |
CXLPQHRVFUIUIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Andere CAS-Nummern |
39945-18-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
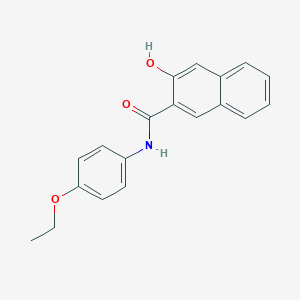
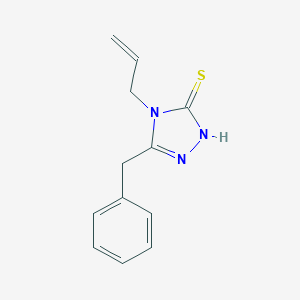
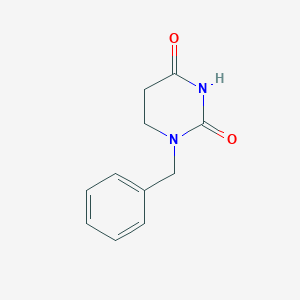
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
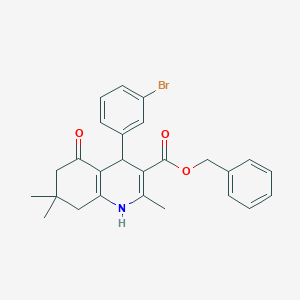
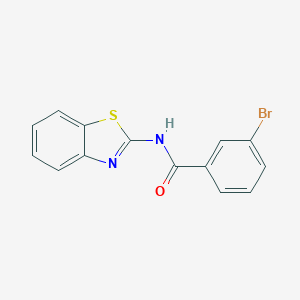
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

